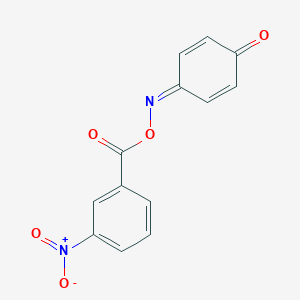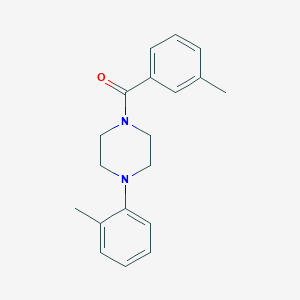
benzo-1,4-quinone O-(3-nitrobenzoyl)oxime
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzo-1,4-quinone O-(3-nitrobenzoyl)oxime, also known as NQO1, is a member of the quinone oxidoreductase family of enzymes. It is involved in the detoxification of quinones and other electrophilic compounds, and it plays an important role in protecting cells against oxidative stress.
Mecanismo De Acción
Benzo-1,4-quinone O-(3-nitrobenzoyl)oxime functions as a flavoprotein, using NADH or NADPH as a cofactor to catalyze the reduction of quinones and other electrophilic compounds. This process generates a less reactive hydroquinone, which can be further metabolized and excreted from the cell. benzo-1,4-quinone O-(3-nitrobenzoyl)oxime also plays a role in the regulation of cellular redox balance and the prevention of oxidative damage.
Biochemical and Physiological Effects:
benzo-1,4-quinone O-(3-nitrobenzoyl)oxime has a number of biochemical and physiological effects on the cell. It is involved in the detoxification of quinones and other electrophilic compounds, which can cause oxidative damage if left unmetabolized. benzo-1,4-quinone O-(3-nitrobenzoyl)oxime also plays a role in the regulation of cellular redox balance and the prevention of oxidative damage. Additionally, benzo-1,4-quinone O-(3-nitrobenzoyl)oxime has been implicated in the regulation of apoptosis and the cellular response to stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using benzo-1,4-quinone O-(3-nitrobenzoyl)oxime in lab experiments is its well-characterized mechanism of action and role in cellular detoxification. This makes it a useful tool for investigating the effects of quinones and other electrophilic compounds on the cell. However, one limitation of using benzo-1,4-quinone O-(3-nitrobenzoyl)oxime is its relatively low expression levels in some cell types, which can make it difficult to study.
Direcciones Futuras
There are a number of future directions for research on benzo-1,4-quinone O-(3-nitrobenzoyl)oxime. One area of interest is the potential use of benzo-1,4-quinone O-(3-nitrobenzoyl)oxime as a therapeutic target for diseases such as cancer, Parkinson's disease, and Alzheimer's disease. Researchers are also investigating the role of benzo-1,4-quinone O-(3-nitrobenzoyl)oxime in the regulation of cellular metabolism and the cellular response to stress. Additionally, there is interest in developing novel inhibitors of benzo-1,4-quinone O-(3-nitrobenzoyl)oxime for use in cancer therapy.
Métodos De Síntesis
The synthesis of benzo-1,4-quinone O-(3-nitrobenzoyl)oxime can be achieved by a variety of methods, including chemical synthesis and recombinant protein expression. Chemical synthesis involves the use of organic chemistry techniques to create the molecule, while recombinant protein expression involves the use of genetic engineering to produce the protein in a laboratory setting.
Aplicaciones Científicas De Investigación
Benzo-1,4-quinone O-(3-nitrobenzoyl)oxime has been the subject of extensive scientific research due to its important role in cellular detoxification and protection against oxidative stress. It has been implicated in a number of diseases, including cancer, Parkinson's disease, and Alzheimer's disease. Researchers have also investigated the potential use of benzo-1,4-quinone O-(3-nitrobenzoyl)oxime as a therapeutic target for these diseases.
Propiedades
IUPAC Name |
[(4-oxocyclohexa-2,5-dien-1-ylidene)amino] 3-nitrobenzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8N2O5/c16-12-6-4-10(5-7-12)14-20-13(17)9-2-1-3-11(8-9)15(18)19/h1-8H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHMLQYYFGVZUIX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)ON=C2C=CC(=O)C=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
benzo-1,4-quinone 1-[O-(3-nitrobenzoyl)oxime] | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-[(2-hydroxy-6-methyl-3-quinolinyl)methyl]-N-propylpropanamide](/img/structure/B5712105.png)
![2-[(4-bromobenzyl)thio]-N-cyclopentylacetamide](/img/structure/B5712107.png)


![2-[(anilinocarbonyl)amino]-N-isobutylbenzamide](/img/structure/B5712124.png)


![methyl 4-[(4-methoxy-6-methyl-2-pyrimidinyl)oxy]benzoate](/img/structure/B5712141.png)


